molecular formula C15H15BrN2O2 B5597221 2-[(E)-1-(5-bromo-2-hydroxyphenyl)methylidene]-2,5,6,7,8,9-hexahydro-3H-imidazo[1,2-a]azepin-3-one

2-[(E)-1-(5-bromo-2-hydroxyphenyl)methylidene]-2,5,6,7,8,9-hexahydro-3H-imidazo[1,2-a]azepin-3-one

Cat. No.: B5597221
M. Wt: 335.20 g/mol
InChI Key: SKXAHMSSGSQFSZ-FMIVXFBMSA-N
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Description

2-[(E)-1-(5-bromo-2-hydroxyphenyl)methylidene]-2,5,6,7,8,9-hexahydro-3H-imidazo[1,2-a]azepin-3-one is a complex organic compound with a unique structure that includes a brominated phenyl group and an imidazoazepinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-1-(5-bromo-2-hydroxyphenyl)methylidene]-2,5,6,7,8,9-hexahydro-3H-imidazo[1,2-a]azepin-3-one typically involves the condensation of 5-bromo-2-hydroxybenzaldehyde with a suitable imidazoazepinone precursor. The reaction is often carried out under basic conditions, using a base such as sodium hydroxide or potassium carbonate, in a solvent like ethanol or methanol. The reaction mixture is usually heated to reflux to facilitate the condensation process.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(E)-1-(5-bromo-2-hydroxyphenyl)methylidene]-2,5,6,7,8,9-hexahydro-3H-imidazo[1,2-a]azepin-3-one can undergo various chemical reactions, including:

    Oxidation: The phenolic hydroxyl group can be oxidized to a quinone.

    Reduction: The imidazoazepinone core can be reduced to form different derivatives.

    Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.

Major Products

    Oxidation: Formation of quinone derivatives.

    Reduction: Formation of reduced imidazoazepinone derivatives.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

2-[(E)-1-(5-bromo-2-hydroxyphenyl)methylidene]-2,5,6,7,8,9-hexahydro-3H-imidazo[1,2-a]azepin-3-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structure and reactivity.

Mechanism of Action

The mechanism of action of 2-[(E)-1-(5-bromo-2-hydroxyphenyl)methylidene]-2,5,6,7,8,9-hexahydro-3H-imidazo[1,2-a]azepin-3-one involves its interaction with specific molecular targets. The brominated phenyl group and the imidazoazepinone core can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(E)-1-(4-chloro-2-hydroxyphenyl)methylidene]-2,5,6,7,8,9-hexahydro-3H-imidazo[1,2-a]azepin-3-one
  • 2-[(E)-1-(3,5-dibromo-2-hydroxyphenyl)methylidene]-2,5,6,7,8,9-hexahydro-3H-imidazo[1,2-a]azepin-3-one
  • 2-[(E)-1-(5-bromo-2-methoxyphenyl)methylidene]-2,5,6,7,8,9-hexahydro-3H-imidazo[1,2-a]azepin-3-one

Uniqueness

The uniqueness of 2-[(E)-1-(5-bromo-2-hydroxyphenyl)methylidene]-2,5,6,7,8,9-hexahydro-3H-imidazo[1,2-a]azepin-3-one lies in its specific substitution pattern and the presence of both a brominated phenyl group and an imidazoazepinone core. This combination of structural features imparts unique chemical reactivity and potential biological activity, distinguishing it from other similar compounds.

Properties

IUPAC Name

(2E)-2-[(5-bromo-2-hydroxyphenyl)methylidene]-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15BrN2O2/c16-11-5-6-13(19)10(8-11)9-12-15(20)18-7-3-1-2-4-14(18)17-12/h5-6,8-9,19H,1-4,7H2/b12-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKXAHMSSGSQFSZ-FMIVXFBMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NC(=CC3=C(C=CC(=C3)Br)O)C(=O)N2CC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC2=N/C(=C/C3=C(C=CC(=C3)Br)O)/C(=O)N2CC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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